Ribavirin - 66510-90-5

Ribavirin

Catalog Number: EVT-7915253
CAS Number: 66510-90-5
Molecular Formula: C8H12N4O5
Molecular Weight: 244.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ribavirin, chemically known as 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide [], is a nucleoside analog []. It is classified as a broad-spectrum antiviral drug [, , ] that exhibits activity against both RNA and DNA viruses [, ].

Future Directions
  • Optimization of HCV Treatment: Despite the emergence of direct-acting antivirals (DAAs) for HCV, Ribavirin might still play a role in specific treatment regimens, especially in resource-limited settings [, ]. Research should focus on identifying optimal ribavirin dosing strategies to maximize efficacy and minimize toxicity.
  • Understanding Resistance Mechanisms: Investigating the mechanisms underlying Ribavirin resistance in various viruses can help develop strategies to overcome resistance and improve treatment outcomes [].
  • Exploring New Applications: Given its broad-spectrum antiviral activity, Ribavirin's potential in treating emerging and re-emerging viral infections, such as coronaviruses, warrants further exploration [].
  • Developing Safer Analogs: Research focused on developing Ribavirin analogs with improved safety profiles and reduced toxicity, particularly with long-term use, is crucial []. This could involve exploring structural modifications that maintain the desired antiviral activity while mitigating adverse effects [].
Source and Classification

Ribavirin is classified as a purine nucleoside analog. It is derived from the structure of ribose, a sugar component of nucleic acids, combined with a triazole ring, which contributes to its antiviral properties. The compound is often synthesized chemically or through biotechnological methods involving microbial fermentation.

Synthesis Analysis

Methods and Technical Details

Ribavirin can be synthesized through various methods, including chemical synthesis and enzymatic processes.

  1. Chemical Synthesis:
    • The traditional chemical synthesis involves the glycosylation of 1,2,4-triazole-3-carboxylic acid with ribose derivatives. This process typically requires high temperatures and vacuum conditions to facilitate the formation of the glycosidic bond .
    • A recent method involves a chemoenzymatic approach where 1,2,4-triazole-3-carboxamide is synthesized as an intermediate, followed by enzyme-catalyzed transglycosylation to form ribavirin .
  2. Enzymatic Synthesis:
    • Enzymatic methods utilize enzymes like purine nucleoside phosphorylase to catalyze the transglycosylation reaction, which offers advantages in terms of yield and purity .
Molecular Structure Analysis

Structure and Data

Ribavirin has a complex molecular structure characterized by a ribose sugar moiety linked to a triazole ring. Its chemical formula is C₁₁H₁₄N₄O₅, with a molecular weight of approximately 244.25 g/mol.

  • Structural Features:
    • The triazole ring (a five-membered ring containing three nitrogen atoms) is crucial for its biological activity.
    • The ribose sugar provides the necessary framework for nucleic acid incorporation.

Nuclear Magnetic Resonance (NMR) spectroscopy has confirmed the structural integrity of ribavirin, indicating no presence of other polymorphous forms .

Chemical Reactions Analysis

Reactions and Technical Details

Ribavirin undergoes several key reactions during its synthesis:

  1. Glycosylation Reaction:
    • This involves the reaction between a ribose derivative (such as peracetylated β-D-ribofuranose) and 1,2,4-triazole-3-carboxylate under acidic conditions to form ribavirin .
  2. Ammonolysis:
    • The final step often involves ammonolysis where ammonia is introduced to remove protecting groups and finalize the structure of ribavirin .

These reactions are typically performed under controlled temperatures and pressures to optimize yields.

Mechanism of Action

Process and Data

Ribavirin exerts its antiviral effects through multiple mechanisms:

  1. Inhibition of Viral RNA Synthesis: Ribavirin interferes with the replication of viral RNA by mimicking natural nucleotides.
  2. Induction of Mutagenesis: Its incorporation into viral genomes leads to increased mutation rates, which can inhibit viral replication.
  3. Immune Modulation: Ribavirin enhances host immune responses against viral infections.

Studies indicate that ribavirin's effectiveness is often enhanced when combined with other antiviral agents, particularly in treating chronic hepatitis C .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Physical Properties:
    • Appearance: White to off-white crystalline powder
    • Solubility: Soluble in water and methanol; slightly soluble in ethanol
    • Melting Point: Approximately 105-110 °C
  • Chemical Properties:
    • Stability: Ribavirin is stable under acidic conditions but may degrade in alkaline environments.
    • pH Range: Optimal activity is observed around neutral pH.

These properties are essential for formulating ribavirin for pharmaceutical use.

Applications

Scientific Uses

Ribavirin is primarily used in the following applications:

  1. Antiviral Therapy: It is widely used in combination therapies for chronic hepatitis C and respiratory syncytial virus infections.
  2. Research Tool: Ribavirin serves as an important tool in virology research to study viral replication mechanisms.
  3. Potential Cancer Treatment: Emerging studies suggest that ribavirin may have anti-cancer properties due to its ability to induce apoptosis in certain cancer cell lines .
Historical Development and Discovery of Ribavirin

Synthesis and Early Pharmacological Characterization

Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) was first synthesized in 1970 by chemists Joseph T. Witkowski and Ronald K. Robins at the International Chemical & Nuclear Corporation (ICN Pharmaceuticals, now Valeant Pharmaceuticals) [1] [6]. This guanosine analog featured a unique monocyclic base resembling nicotinamide or 5-aminoimidazole-4-carboxyamide ribonucleoside, replacing the typical purine bicyclic structure. Early in vitro studies demonstrated broad-spectrum antiviral activity against both RNA and DNA viruses, including:

  • Herpes simplex virus
  • Influenza A/B
  • Measles
  • Vaccinia virus
  • Parainfluenza viruses [1]

Initial pharmacological characterization revealed ribavirin’s prodrug nature, requiring intracellular phosphorylation to its active triphosphate form (RTP). The rate-limiting step was identified as the initial phosphorylation to ribavirin monophosphate, primarily mediated by adenosine kinase [3]. Unlike natural nucleosides, ribavirin’s flexible amide group allowed mimicry of adenosine or guanosine during RNA incorporation, laying the foundation for its multimodal mechanisms of action [6].

Table 1: Early In Vitro Antiviral Profile of Ribavirin

Virus TypeRepresentative PathogensObserved Activity
RNA VirusesInfluenza A/B, ParainfluenzaEC₅₀: 2–20 μM
DNA VirusesHerpes simplex, VacciniaEC₅₀: 10–50 μM
ArenavirusesLassa fever virus80–90% replication inhibition
RetrovirusesMurine leukemia virusModerate suppression

Evolution of Ribavirin’s Therapeutic Indications (1970–Present)

Ribavirin’s clinical applications evolved through distinct phases:

  • 1986 FDA approval for aerosolized treatment of severe respiratory syncytial virus (RSV) in hospitalized infants, though efficacy remained controversial due to conflicting clinical trial data [1] [3].
  • 1998 landmark approval for chronic hepatitis C virus (HCV) in combination with interferon-α, based on clinical trials showing sustained virological response (SVR) rates of 36% vs. 6% with interferon monotherapy [3] [5]. Ribavirin’s role was primarily relapse prevention rather than direct antiviral suppression.
  • 2011 extension to triple therapy regimens with HCV protease inhibitors (telaprevir/boceprevir), where ribavirin prevented resistance emergence [1] [5].
  • Current status as a component of direct-acting antiviral (DAA) regimens for HCV genotype 3 and decompensated cirrhosis, and retained use for viral hemorrhagic fevers (Lassa, Crimean-Congo hemorrhagic fever) despite limited randomized trial data [5] [6] [10].

Table 2: Timeline of Ribavirin’s Therapeutic Indications

DecadeApproved IndicationsKey Limitations
1980sAerosol: Severe RSV in infantsEfficacy controversies
1990sOral: HCV (with interferon-α)Hemolytic anemia risk
2000sIV/oral: Viral hemorrhagic fevers*Orphan status; limited efficacy data
2010sHCV triple therapy (with DAAs)Genotype-specific efficacy
2020sComponent of salvage HCV regimensPhasing out in most DAA regimens

*Off-label use or orphan designation in some regions

Key Milestones in Antiviral Efficacy Recognition

Ribavirin’s antiviral mechanisms were progressively elucidated through seminal discoveries:

  • Lethal mutagenesis hypothesis (2001): Landmark poliovirus studies by Cameron, Crotty, and Andino demonstrated ribavirin triphosphate (RTP) acts as an RNA virus mutagen. RTP incorporates into viral RNA, increasing G→A and C→U transition mutations during replication, ultimately causing error catastrophe and loss of viral viability [1] [4].
  • Immunomodulatory effects: Ribavirin was found to enhance T-helper 1 (Th1) responses and interferon-stimulated gene expression, particularly upregulating STAT4 phosphorylation in natural killer cells. This explained its synergy with interferon-based therapies despite weak direct antiviral effects in HCV [3] [5].
  • Molecular targeting of eIF4E: In cancer research, ribavirin directly bound eukaryotic translation initiation factor 4E (eIF4E), suppressing oncoprotein translation in acute myeloid leukemia. This revealed unexpected host-directed effects beyond virology [6].
  • Broad-spectrum validation: Recent in vitro studies confirmed activity against emerging viruses:
  • Astrovirus VA1 (EC₅₀ = 154 μM) [7]
  • SARS-CoV-2 (RdRp inhibition predicted by docking studies) [4]
  • RSV mutants resistant to modern fusion inhibitors [9]

Table 3: Ribavirin’s Established Mechanisms of Antiviral Action

MechanismKey Molecular ActionViruses Affected
Lethal mutagenesisRTP incorporation → error catastropheRNA viruses (HCV, poliovirus)
IMP dehydrogenase inhibitionDepletes intracellular GTP poolsDNA viruses (HSV, vaccinia)
ImmunomodulationEnhances IFN-γ response; STAT4 phosphorylationHCV, RSV
RNA capping inhibitionCompetes with GTP for viral capping enzymesInfluenza, RSV
eIF4E targetingBinds translation initiation factorCancer-associated viruses (HPV)

Properties

CAS Number

66510-90-5

Product Name

Ribavirin

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide

Molecular Formula

C8H12N4O5

Molecular Weight

244.20 g/mol

InChI

InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1

InChI Key

IWUCXVSUMQZMFG-AFCXAGJDSA-N

SMILES

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N

Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
Soluble
Water-soluble
Slightly soluble in alcohol.
In water, 142 mg/mL at 25 °C
3.32e+01 g/L

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N

Isomeric SMILES

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.